Ethyl (5-amino-4-chloropyridin-3-YL)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-4-chloropyridin-3-YL)acetate typically involves the reaction of 5-amino-4-chloropyridine with ethyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-amino-4-chloropyridin-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl (5-amino-4-chloropyridin-3-YL)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Ethyl (5-amino-4-chloropyridin-3-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds are known for their diverse biological activities and are used in the synthesis of various heterocyclic compounds.
Pyrrolidine Derivatives: These compounds are widely used in drug discovery due to their versatile biological activities.
Thiazoles: Thiazole derivatives have significant biological activities and are used in medicinal chemistry.
Uniqueness
Ethyl (5-amino-4-chloropyridin-3-YL)acetate stands out due to its unique combination of a pyridine ring with an amino and chloro substituent, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11ClN2O2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
ethyl 2-(5-amino-4-chloropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-14-8(13)3-6-4-12-5-7(11)9(6)10/h4-5H,2-3,11H2,1H3 |
InChI Key |
UBBZMRVOEPAVPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=CC(=C1Cl)N |
Origin of Product |
United States |
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